molecular formula C23H21Cl2NO2 B11506151 4-(2,3-dichlorophenyl)-7,7-dimethyl-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(2,3-dichlorophenyl)-7,7-dimethyl-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11506151
M. Wt: 414.3 g/mol
InChI Key: IXMGXPMSICUISJ-UHFFFAOYSA-N
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Description

4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of quinolines This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dimethyl group, and an octahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,3-dichlorobenzaldehyde and a suitable amine in the presence of a catalyst can lead to the formation of the desired quinoline derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and advanced purification techniques to ensure high yield and purity. The process often includes steps such as condensation, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, 4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine

This compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. It exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 4-(2,3-DICHLOROPHENYL)-7,7-DIMETHYL-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Properties

Molecular Formula

C23H21Cl2NO2

Molecular Weight

414.3 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-7,7-dimethyl-1-phenyl-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C23H21Cl2NO2/c1-23(2)12-18-21(19(27)13-23)16(15-9-6-10-17(24)22(15)25)11-20(28)26(18)14-7-4-3-5-8-14/h3-10,16H,11-13H2,1-2H3

InChI Key

IXMGXPMSICUISJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=CC=CC=C3)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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